molecular formula C27H24N6O B3829586 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one

2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B3829586
M. Wt: 448.5 g/mol
InChI Key: LDJCBJLZNMUUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as TPN, is a bicyclic compound that has been studied for its potential applications in scientific research. TPN has a unique structure that makes it an interesting target for synthesis and investigation.

Mechanism of Action

The mechanism of action of 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its ability to bind to the active site of acetylcholinesterase and inhibit its activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one are primarily related to its inhibition of acetylcholinesterase. This can lead to increased levels of acetylcholine in the brain, which may have effects on cognitive function, memory, and other neurological processes. 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one has also been shown to have antioxidant properties, which may have implications for its use in treating oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying cholinergic neurotransmission and related processes in the brain. However, its potency also presents a challenge in terms of dosing and toxicity, as high concentrations of 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be toxic to cells. Additionally, the synthesis of 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex process that requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further investigation into its antioxidant properties may lead to new insights into its potential applications in treating oxidative stress-related conditions. Finally, the development of new methods for synthesizing 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one may make it more accessible for research purposes.

Scientific Research Applications

2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one can increase the levels of acetylcholine in the brain, which may have therapeutic effects for certain neurological disorders.

properties

IUPAC Name

2,4,6,8-tetrapyridin-3-yl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O/c34-27-21-23(17-5-1-9-28-13-17)32-25(19-7-3-11-30-15-19)22(27)26(20-8-4-12-31-16-20)33-24(21)18-6-2-10-29-14-18/h1-16,21-26,32-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJCBJLZNMUUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C3C(NC(C(C3=O)C(N2)C4=CN=CC=C4)C5=CN=CC=C5)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Tetra(pyridin-3-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one

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